N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide
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Overview
Description
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide is a complex organic compound that features a triazine ring, a pyrrolidine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring is known to interact with nucleophilic sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazine derivatives: Compounds with the triazine ring are known for their diverse applications in medicinal chemistry.
Oxolane derivatives: These compounds are used in various chemical reactions and have unique structural properties.
Uniqueness
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-20(2)14-17-12(9-16-13(22)11-5-8-23-10-11)18-15(19-14)21-6-3-4-7-21/h11H,3-10H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDFQOTZIHLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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